2-Chloro-6,7-dimethoxybenzo[d]thiazole
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Overview
Description
2-Chloro-6,7-dimethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with a thiazole ring, with chlorine and methoxy groups attached to the benzene ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxybenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6,7-dimethoxybenzothiazole.
Chlorination: The amino group is replaced with a chlorine atom using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
2-Chloro-6,7-dimethoxybenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound serves as a probe for studying protein-ligand interactions and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxybenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Lacks the methoxy groups, resulting in different chemical and biological properties.
6,7-Dimethoxybenzothiazole: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Methyl-6,7-dimethoxybenzo[d]thiazole: The methyl group replaces the chlorine atom, altering its chemical behavior and applications.
Uniqueness
2-Chloro-6,7-dimethoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic and steric effects. These modifications enhance its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C9H8ClNO2S |
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Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-6-4-3-5-8(7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 |
InChI Key |
XVVAKUFRFZAVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)OC |
Origin of Product |
United States |
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